molecular formula C10H11BrN2O3 B582307 5-Bromo-6-morpholinonicotinic acid CAS No. 1216637-77-2

5-Bromo-6-morpholinonicotinic acid

Cat. No.: B582307
CAS No.: 1216637-77-2
M. Wt: 287.113
InChI Key: CDPWXVYHWVBXED-UHFFFAOYSA-N
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Description

5-Bromo-6-morpholinonicotinic acid: is a chemical compound that belongs to the class of nicotinic acid derivatives. It is known for its potent inhibitory effects on the enzyme dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidine nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-morpholinonicotinic acid typically involves the bromination of 6-morpholinonicotinic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane or methanol. The reaction conditions often require careful control of temperature and pH to ensure the selective bromination at the desired position on the nicotinic acid ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-6-morpholinonicotinic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in water or ethanol.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Bromo-6-morpholinonicotinic acid is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various chemical reactions, making it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its inhibitory effects on dihydroorotate dehydrogenase. This enzyme is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Medicine: Due to its inhibitory effects on dihydroorotate dehydrogenase, this compound is being investigated as a potential therapeutic agent for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical modifications makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients .

Mechanism of Action

The primary mechanism of action of 5-Bromo-6-morpholinonicotinic acid involves the inhibition of dihydroorotate dehydrogenase. This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidine nucleotides. By inhibiting this enzyme, this compound disrupts the synthesis of DNA and RNA, leading to reduced cell proliferation.

Molecular Targets and Pathways:

    Dihydroorotate dehydrogenase: The primary target of this compound.

    Pyrimidine biosynthesis pathway: The pathway affected by the inhibition of dihydroorotate dehydrogenase.

Comparison with Similar Compounds

    6-Morpholinonicotinic acid: The parent compound of 5-Bromo-6-morpholinonicotinic acid.

    5-Bromo-2-morpholinonicotinic acid: A similar compound with the bromine atom at a different position on the nicotinic acid ring.

    5-Bromo-6-morpholinopyridine: A structurally related compound with a pyridine ring instead of a nicotinic acid ring.

Uniqueness: this compound is unique due to its specific inhibitory effects on dihydroorotate dehydrogenase. This makes it a valuable compound for studying the pyrimidine biosynthesis pathway and for developing potential therapeutic agents targeting diseases characterized by rapid cell proliferation.

Properties

IUPAC Name

5-bromo-6-morpholin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPWXVYHWVBXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670263
Record name 5-Bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216637-77-2
Record name 5-Bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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